

Alpha-hydroxyfarnesylphosphonic acid chemical structure and properties.

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Compound of Interest

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An In-depth Technical Guide to Alpha-hydroxyfarnesylphosphonic Acid

Introduction

Alpha-hydroxyfarnesylphosphonic acid (α -HFPA) is a synthetic, non-hydrolyzable analog of the natural isoprenoid farnesyl pyrophosphate (FPP).^{[1][2][3]} It has garnered significant interest in the scientific community, particularly in cancer research and drug development, due to its function as a competitive inhibitor of farnesyltransferase (FTase).^{[1][4]} This enzyme is responsible for a critical post-translational modification known as farnesylation, which involves attaching a 15-carbon farnesyl group to specific protein substrates.

Many of these target proteins, most notably the Ras family of small GTPases, are pivotal in signal transduction pathways that regulate cell growth, differentiation, and survival. Aberrant Ras activity is a hallmark of many human cancers, making the inhibition of its function a key therapeutic strategy. By blocking farnesylation, α -HFPA prevents the proper membrane localization and subsequent activation of Ras, thereby disrupting oncogenic signaling.^{[1][3]} This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of α -HFPA, tailored for researchers and drug development professionals.

Chemical Structure and Properties

Alpha-hydroxyfarnesylphosphonic acid is classified as a sesquiterpenoid, a class of terpenes composed of three isoprene units.^[5] Its formal chemical name is (\pm)-1-hydroxy-3,7,11-

trimethyl-2E,6E,10-dodecatriene-1-phosphonic acid.[2][3] The biological activity is stereochemistry-dependent, with the E,E-isomer being the active inhibitor of FTase.[6]

Chemical Identifiers

- Chemical Name: (±)-1-hydroxy-3,7,11-trimethyl-2E,6E,10-dodecatriene-1-phosphonic acid[2]
- Synonyms: Hydroxyfarnesyl Phosphate, HFPA[2][7]
- CAS Number: 148796-53-6[2][3][7]
- Molecular Formula: C₁₅H₂₇O₄P[1][2][7]
- SMILES: C/C(=C\CC\C(=C\C(O)P(=O)(O)O)\C)/CCC=C(C)C[2][3]
- InChI Key: MONZTFSZTWQCKH-IJFRVEDASA-N[2][3]

Physicochemical Properties

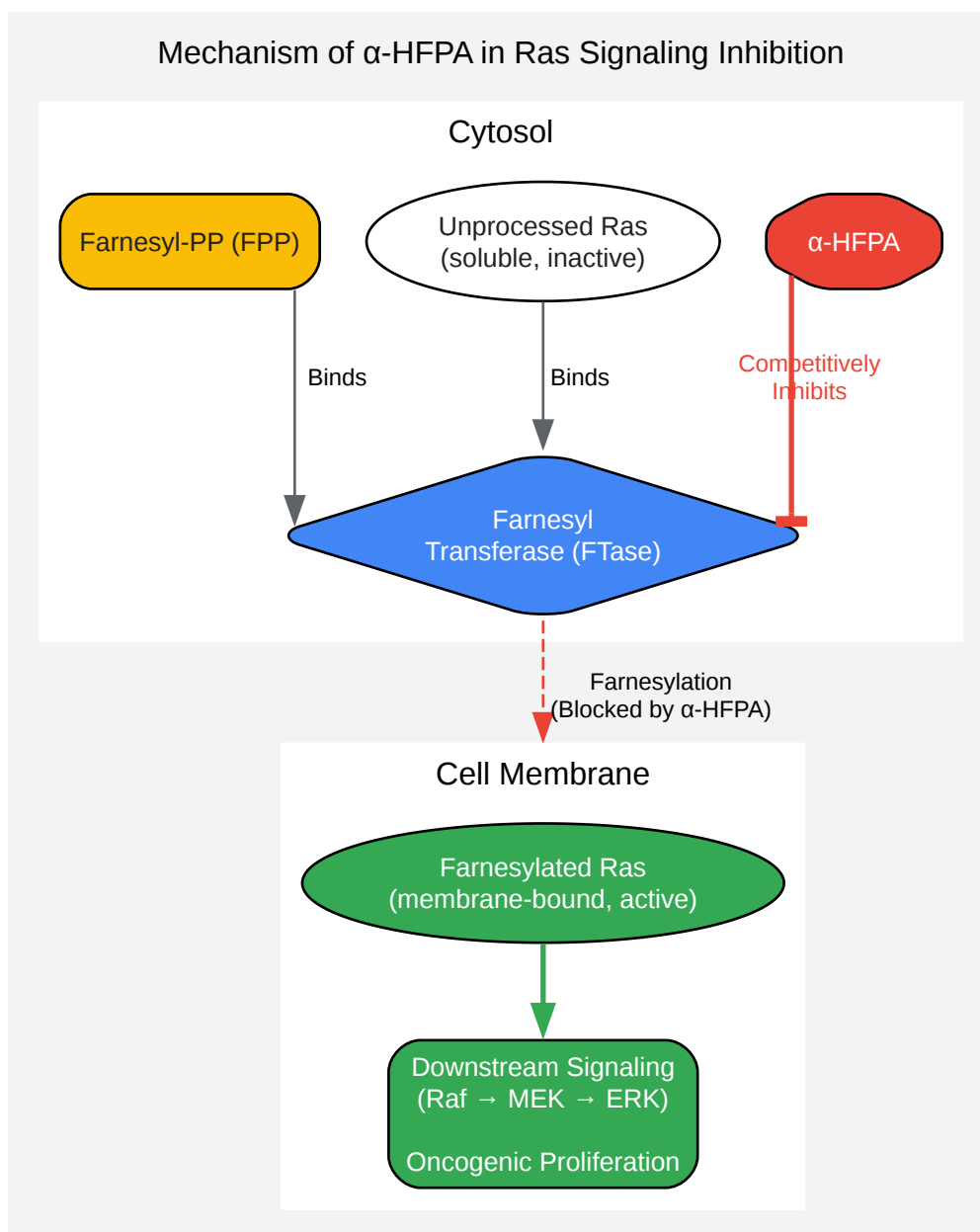
The following table summarizes the key physicochemical properties of α-HFPA.

Property	Value	Source(s)
Molecular Weight	302.35 g/mol	[1][7]
Appearance	Crystalline solid	[2][3]
Purity	≥98%	[2][3]
Storage Temperature	-20°C	[2][3]
Stability	≥ 4 years (at -20°C)	[2]
Solubility		
10 mM Na ₂ CO ₃	Freely soluble	[2][3]
Ethanol	>25 mg/mL	[2][3]
PBS (pH 7.2)	<25 µg/mL	[2][3]

Mechanism of Action

α -HFGPA functions as a competitive inhibitor of farnesyltransferase (FTase).^{[1][2][3]} It mimics the natural substrate, farnesyl pyrophosphate (FPP), but because it is non-hydrolyzable, it effectively blocks the enzyme's active site.^[1] FTase catalyzes the attachment of the farnesyl lipid group from FPP to a cysteine residue within a C-terminal "CAAX box" motif of target proteins, such as Ras.^[6] This farnesylation is essential for increasing the hydrophobicity of the protein, facilitating its anchoring to the inner leaflet of the cell membrane. Membrane association is a prerequisite for Ras to interact with and activate its downstream effectors, including the Raf-MEK-ERK (MAPK) signaling cascade.

By inhibiting FTase, α -HFGPA prevents Ras farnesylation, leaving it in a soluble, cytosolic, and inactive state.^{[1][3]} This blockade of Ras processing and membrane localization disrupts the entire downstream signaling pathway, which is often hyperactivated in cancer cells.



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Inhibition of the Ras signaling pathway by α -HFPA.

Biological Activity and Selectivity

The primary biological effect of α -HFPA is the inhibition of protein farnesylation. In cellular models, this is most readily observed as a block in the processing of Ras proteins. At concentrations greater than 1 μ M, α -HFPA effectively inhibits the processing of Ras in Ha-ras-transformed NIH3T3 cells.^{[1][2][3]} This inhibition leads to an accumulation of the unprocessed,

higher molecular weight form of Ras in the cytosol, which can be detected by a mobility shift on a Western blot.

A key feature of α -HFPA is its selectivity. Studies have shown that the E,E-isomer of α -HFPA is a potent inhibitor of FTase but does not significantly inhibit geranylgeranyl protein transferase I (GGTase-I) or squalene synthase, even though both enzymes also utilize isoprenoid pyrophosphates as substrates.[6] This selectivity is crucial, as off-target inhibition could lead to unintended cellular effects.

Parameter	Description	Source(s)
Target Enzyme	Farnesyltransferase (FTase)	[1][2][6]
Mechanism	Competitive Inhibitor (FPP analog)	[1][2]
Cellular Effect	Inhibits Ras protein processing	[1][3]
Effective Concentration	> 1 μ M (in Ha-ras-transformed NIH3T3 cells)	[1][2][3]
Selectivity	Does not significantly inhibit GGTase-I or squalene synthase	[6]

Experimental Protocols

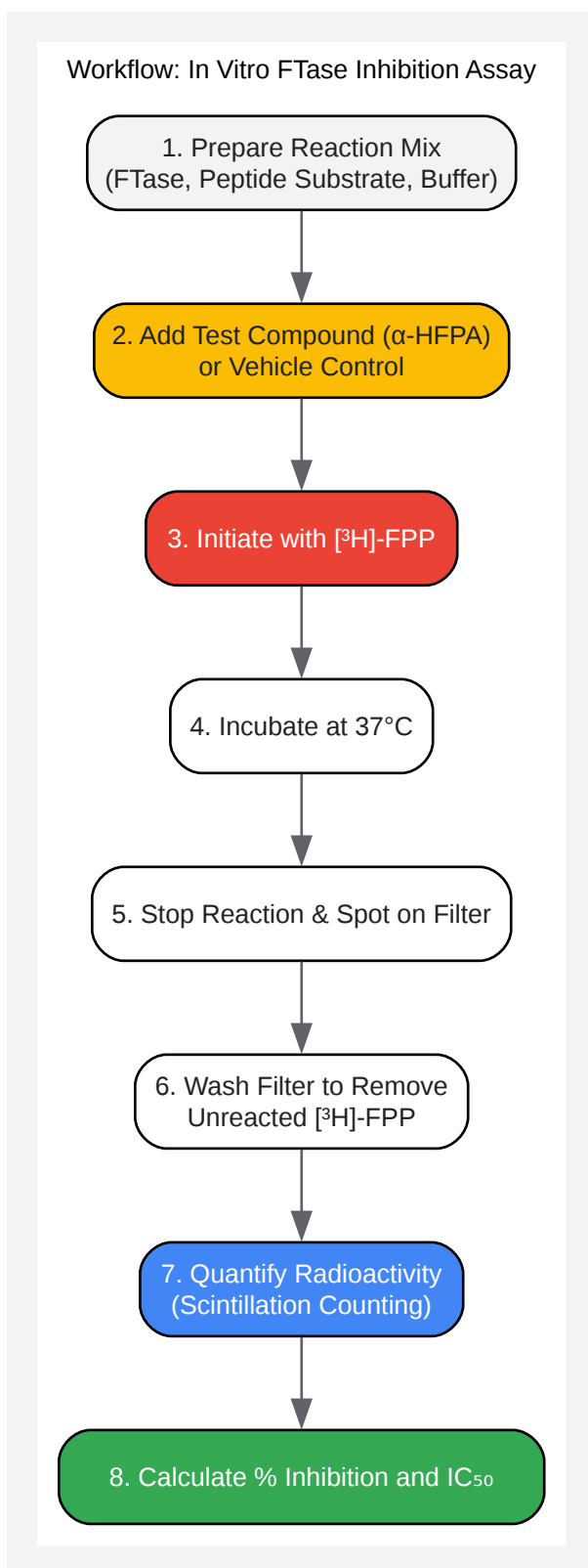
The following are generalized protocols for key experiments used to characterize the activity of α -HFPA.

Protocol 1: In Vitro Farnesyltransferase (FTase) Inhibition Assay

This assay quantifies the ability of α -HFPA to inhibit the enzymatic activity of FTase in a cell-free system.

Methodology:

- **Reaction Mixture Preparation:** Prepare a master mix containing recombinant FTase enzyme, a farnesyl-acceptor peptide substrate (e.g., biotinylated K-Ras C-terminus peptide), and an appropriate reaction buffer (e.g., Tris-HCl, MgCl₂, ZnCl₂, DTT).
- **Inhibitor Addition:** Aliquot the reaction mixture into tubes or microplate wells. Add varying concentrations of α -HFPA (dissolved in a suitable solvent like ethanol or a basic buffer) to the 'test' wells. Add solvent alone to the 'control' wells.
- **Reaction Initiation:** Start the reaction by adding radiolabeled [³H]-farnesyl pyrophosphate ([³H]-FPP) to all wells.
- **Incubation:** Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes) to allow for enzymatic transfer of the [³H]-farnesyl group to the peptide substrate.
- **Reaction Termination:** Stop the reaction by adding a strong acid (e.g., TCA) or by spotting the mixture onto a filter membrane that binds the peptide.
- **Separation:** Separate the [³H]-farnesylated peptide from the unreacted [³H]-FPP. This is commonly done by filter binding (e.g., using a streptavidin-coated filter to capture the biotinylated peptide) followed by extensive washing.
- **Quantification:** Measure the radioactivity incorporated into the peptide substrate using liquid scintillation counting.
- **Data Analysis:** Calculate the percentage of FTase inhibition for each α -HFPA concentration relative to the solvent control. Plot the data to determine the IC₅₀ value.



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Experimental workflow for an in vitro FTase inhibition assay.

Protocol 2: Cellular Ras Processing Assay

This assay determines the effectiveness of α -HFPA at inhibiting Ras farnesylation within intact cells.

Methodology:

- **Cell Culture:** Plate cells that express a farnesylatable form of Ras (e.g., Ha-ras-transformed NIH3T3 cells) and grow them to a suitable confluency (e.g., 70-80%).
- **Compound Treatment:** Treat the cells with various concentrations of α -HFPA or a vehicle control (e.g., DMSO) for a predetermined time period (e.g., 18-24 hours).
- **Cell Lysis:** Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
- **Protein Quantification:** Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading for electrophoresis.
- **SDS-PAGE:** Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Unprocessed (un-farnesylated) Ras migrates slower than processed (farnesylated) Ras.
- **Western Blotting:** Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- **Immunodetection:** Block the membrane to prevent non-specific antibody binding. Probe the membrane with a primary antibody specific for Ras (e.g., anti-Pan-Ras). Follow this with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Visualization:** Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The appearance of a slower-migrating band and a decrease in the faster-migrating band in α -HFPA-treated samples indicates inhibition of Ras processing.

Workflow: Cellular Ras Processing Assay

1. Culture Ha-Ras Transformed Cells

2. Treat with α -HFPA
or Vehicle Control

3. Lyse Cells & Quantify Protein

4. Separate Lysates by SDS-PAGE

5. Transfer Proteins to Membrane
(Western Blot)

6. Probe with Anti-Ras Antibody

7. Visualize Protein Bands

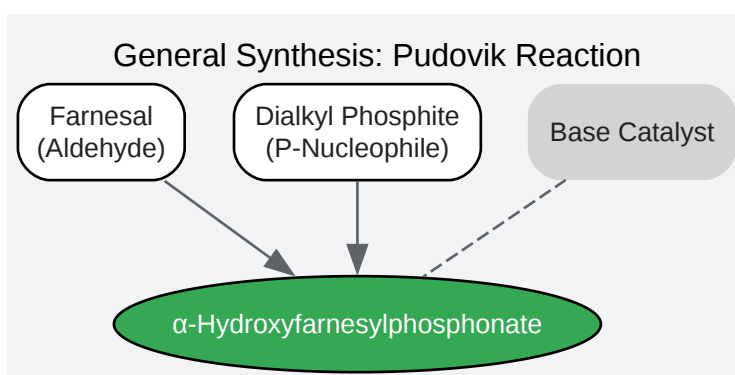
8. Analyze for Ras Mobility Shift

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Experimental workflow for a cellular Ras processing assay.

Synthesis Overview

The synthesis of α -hydroxyphosphonates like α -HFPA is a well-established area of organophosphorus chemistry.[8] The most common methods are the Pudovik reaction (addition of a dialkyl phosphite to an aldehyde or ketone) and the Abramov reaction (condensation of a trialkyl phosphite with an oxo compound).[9] These reactions are often catalyzed by a base or an acid.[8] For the synthesis of α -HFPA, farnesal (the aldehyde form of farnesol) would be a logical starting material. Achieving the correct E,E-stereochemistry of the isoprenoid chain is critical for biological activity and requires careful selection of synthetic routes and starting materials.[6]



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General synthetic route for α -hydroxyphosphonates.

Conclusion

Alpha-hydroxyfarnesylphosphonic acid is a selective and potent inhibitor of farnesyltransferase. Its ability to act as a stable mimic of farnesyl pyrophosphate allows it to effectively block the post-translational modification of key signaling proteins, most notably Ras. The well-defined mechanism of action and the clear cellular endpoint of inhibited Ras processing make α -HFPA an invaluable tool for researchers studying isoprenoid metabolism and Ras-driven signal transduction. For drug development professionals, it represents a foundational chemical scaffold in the design of farnesyltransferase inhibitors for cancer therapy and other diseases associated with aberrant protein farnesylation.

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